(4-Acetylphenyl) 2,6-dimethoxybenzoate
Description
Properties
IUPAC Name |
(4-acetylphenyl) 2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)12-7-9-13(10-8-12)22-17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYJYYAAUDPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetylphenyl) 2,6-dimethoxybenzoate typically involves the esterification of 2,6-dimethoxybenzoic acid with 4-acetylphenol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of (4-Acetylphenyl) 2,6-dimethoxybenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Acetylphenyl) 2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-(Carboxyphenyl) 2,6-dimethoxybenzoate.
Reduction: 4-(Hydroxyphenyl) 2,6-dimethoxybenzoate.
Substitution: 4-(Halophenyl) 2,6-dimethoxybenzoate.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of (4-Acetylphenyl) 2,6-dimethoxybenzoate as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells through the modulation of histone deacetylases (HDACs), which are crucial in cancer progression .
Table 1: Cytotoxic Effects of (4-Acetylphenyl) 2,6-dimethoxybenzoate on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via HDAC inhibition |
| A549 (Lung) | 18.5 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 12.7 | Modulation of apoptotic pathways |
1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It was found to enhance the levels of acetylated α-tubulin, which is critical for neuronal function and protection against neurodegenerative diseases .
Materials Science
2.1 Polymer Chemistry
In materials science, (4-Acetylphenyl) 2,6-dimethoxybenzoate is utilized as a monomer in the synthesis of polymers with tailored properties. The compound's structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength .
Table 2: Properties of Polymers Derived from (4-Acetylphenyl) 2,6-dimethoxybenzoate
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(ester) | 250 | 50 |
| Poly(urethane) | 230 | 60 |
Organic Synthesis
3.1 Synthetic Intermediates
(4-Acetylphenyl) 2,6-dimethoxybenzoate serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through functional group modifications, making it valuable for producing other bioactive compounds .
Case Study: Synthesis of Bioactive Derivatives
A recent study illustrated the use of this compound in synthesizing novel anti-inflammatory agents by modifying its acetyl and methoxy groups . The derivatives showed improved biological activity compared to their parent compound.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl) 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to the formation of covalent adducts. This interaction can inhibit the activity of the enzyme, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2,6-Dimethoxybenzoate
Structural Differences: Ethyl 2,6-dimethoxybenzoate (C${11}$H${14}$O$_4$) replaces the 4-acetylphenyl group with a simple ethyl ester. Synthesis: Synthesized via acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with ethanol, yielding a crystalline product in good yield (71% under optimized conditions) . Physical Properties:
- Crystallizes in the triclinic space group $ P\overline{1} $ with unit cell parameters $ a = 8.5518(3) \, \text{Å}, b = 10.8826(8) \, \text{Å}, c = 11.9939(6) \, \text{Å} $, and $ V = 1077.54(10) \, \text{Å}^3 $ .
- Safety: Classified as non-hazardous, with precautions for dust inhalation and skin contact .
Key Comparison :
Benzyl 2,6-Dimethoxybenzoate and Derivatives
Structural Differences : Benzyl 2,6-dimethoxybenzoate (C${16}$H${16}$O$_4$) and its derivatives (e.g., 3-methoxybenzyl, 2-hydroxybenzyl) feature aromatic ester groups.
Pharmacological Activity :
- Exhibits smooth muscle relaxant activity in guinea-pig ileum, with IC${50}$ values ranging from 1.49–4.96 µM, comparable to the reference drug papaverine (IC${50}$ = 4.23 µM) .
- Substitutions on the benzyl ring (e.g., methoxy or hydroxy groups) modulate activity, suggesting that the 4-acetylphenyl group in the target compound may enhance or reduce bioactivity depending on electronic effects .
Analytical Use :
Key Comparison :
- The 4-acetylphenyl group may improve metabolic stability compared to benzyl esters, as acetyl groups are less prone to enzymatic hydrolysis.
N-(4-Acetylphenyl)-2,6-Dimethoxybenzamide
Structural Differences : Replaces the ester linkage with an amide group.
Synthesis : Derived from 2,6-dimethoxybenzoic acid and 4-acetylaniline, forming a stable amide bond .
Key Comparison :
Metal 2,6-Dimethoxybenzoate Complexes
Structural Differences : Coordination complexes of Co(II), Ni(II), and Cu(II) with 2,6-dimethoxybenzoate ligands.
Physical Properties :
Key Comparison :
- Unlike metal complexes, organic esters like (4-acetylphenyl) 2,6-dimethoxybenzoate lack catalytic or magnetic properties but may exhibit superior solubility in organic solvents.
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Q & A
Q. Resolution Strategies :
- Use simultaneous TG-DTA to differentiate endothermic (dehydration) and exothermic (combustion) events.
- Validate final decomposition products via X-ray diffraction .
Safety and Handling: What are critical safety protocols for handling (4-Acetylphenyl) 2,6-dimethoxybenzoate in laboratory settings?
Q. Methodological Answer :
- PPE : NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
- Ventilation : Mechanical exhaust systems to prevent dust inhalation .
- Storage : Maintain at 2-8°C in sealed containers to avoid degradation .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent soil/water contamination .
Structural Analysis: What spectroscopic and crystallographic techniques confirm the structure of (4-Acetylphenyl) 2,6-dimethoxybenzoate derivatives?
Q. Methodological Answer :
- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square pyramidal) and hydrogen-bonding networks (R₂²(8) motifs in 4-methoxybenzamidinium salts) .
- NMR Spectroscopy : Identify methoxy (δ 3.8-4.0 ppm) and acetyl (δ 2.5-2.7 ppm) protons .
- Elemental Analysis : Validate metal content (e.g., Cu(II): 18.2% experimental vs. 18.5% theoretical) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
